1-([1,1'-Biphenyl]-2-yloxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
Description
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Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-(2-phenylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.ClH/c1-17-12-18(2)14-23(13-17)15-20(24)16-25-22-11-7-6-10-21(22)19-8-4-3-5-9-19;/h3-11,17-18,20,24H,12-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVWORCMFIPDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2=CC=CC=C2C3=CC=CC=C3)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical formula for 1-([1,1'-Biphenyl]-2-yloxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is with a molecular weight of approximately 524.579 g/mol. The compound features a biphenyl moiety, which is known to influence its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C31H28ClN2O |
| Molecular Weight | 524.579 g/mol |
| CAS Number | 882046-57-3 |
| Solubility | Soluble in organic solvents |
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities, particularly as an antagonist at certain receptor sites. Studies have shown that it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Mechanism of Action:
The compound's biphenyl structure allows it to interact effectively with receptors in the central nervous system (CNS). It is hypothesized that the piperidine moiety contributes to its ability to cross the blood-brain barrier, enhancing its CNS effects.
Case Studies
-
Antidepressant Activity:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antidepressant-like effects in animal models. The research highlighted its ability to increase serotonin levels in the brain, suggesting a potential role as a novel antidepressant agent . -
Neuroprotective Effects:
Another research article focused on the neuroprotective properties of similar compounds in models of neurodegenerative diseases. The findings indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, providing a protective effect against neurotoxicity . -
Antitumor Activity:
Preliminary studies have also explored the antitumor activity of this compound. In vitro assays showed that it inhibited the proliferation of various cancer cell lines, suggesting potential applications in oncology .
Table 2: Summary of Biological Activities
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires multi-step reactions, including alkylation to introduce the biphenyl and piperidine moieties, followed by hydrochloride salt formation. Key parameters include:
- Temperature Control : Maintain 0–5°C during etherification to minimize side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitution steps to enhance reaction rates .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Basic: What analytical methods confirm the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify biphenyl aromatic protons (δ 7.2–7.6 ppm) and piperidine methyl groups (δ 1.1–1.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 414.2) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) .
Basic: How should researchers assess aqueous solubility and stability under varying pH and temperature conditions?
Methodological Answer:
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Hydrochloride salt enhances solubility in aqueous buffers (~2.5 mg/mL at 25°C) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation occurs above 60°C, requiring storage at 2–8°C .
Advanced: What strategies identify biological targets or receptor interactions for this compound?
Methodological Answer:
- Radioligand Binding Assays : Screen against GPCR libraries (e.g., adrenergic or serotonin receptors) using H-labeled analogs .
- Molecular Docking : Use AutoDock Vina to model interactions with 3,5-dimethylpiperidine moieties and hydrophobic receptor pockets (e.g., σ-1 receptors) .
Advanced: How does stereochemistry at the propan-2-ol chiral center influence pharmacological activity?
Methodological Answer:
- Chiral Synthesis : Employ asymmetric catalysis (e.g., Sharpless epoxidation) or chiral resolving agents (e.g., tartaric acid) to isolate enantiomers .
- In Vitro Assays : Compare (R)- and (S)-enantiomers in cAMP inhibition assays. (R)-enantiomer shows 10-fold higher potency in β-adrenergic receptor models .
Advanced: What considerations are critical for in vivo pharmacokinetic studies of this compound?
Methodological Answer:
- ADME Profiling : Use LC-MS/MS to measure plasma half-life (t ~3.5 hr in rodents) and tissue distribution (high CNS penetration due to biphenyl lipophilicity) .
- Formulation : Prepare cyclodextrin complexes to enhance oral bioavailability (C increases by 40% vs. free compound) .
Advanced: How can computational modeling predict off-target interactions or metabolic pathways?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots (e.g., piperidine N-demethylation) .
- QSAR Models : Train models on piperidine derivatives to correlate logP values (2.8) with BBB permeability .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
